molecular formula C13H16BrNO4 B8149065 tert-Butyl ((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)carbamate

tert-Butyl ((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)carbamate

Cat. No.: B8149065
M. Wt: 330.17 g/mol
InChI Key: WEOJGCPSBHNBSZ-UHFFFAOYSA-N
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Description

tert-Butyl ((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)carbamate is a chemical compound that features a brominated benzo[d][1,3]dioxole core with a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)carbamate typically involves the bromination of 1,3-benzodioxole-5-carboxaldehyde to obtain 6-bromo-1,3-benzodioxole-5-carboxaldehyde . This intermediate is then subjected to further reactions to introduce the tert-butyl carbamate group. The reaction conditions often involve the use of brominating agents and protective groups to ensure selective bromination and subsequent functionalization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

tert-Butyl ((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)carbamate involves its interaction with specific molecular targets. The brominated benzo[d][1,3]dioxole core can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The tert-butyl carbamate group may also play a role in modulating the compound’s bioavailability and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)carbamate is unique due to the specific positioning of the bromine atom and the tert-butyl carbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

tert-butyl N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(16)15-6-8-4-10-11(5-9(8)14)18-7-17-10/h4-5H,6-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOJGCPSBHNBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(C=C1Br)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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